molecular formula C9H13N3O2 B13322553 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B13322553
M. Wt: 195.22 g/mol
InChI Key: SAFQVVKEEZSCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound that features a piperidine ring fused with a tetrahydropyrazine-2,3-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with pyrazine-2,3-dione precursors in the presence of catalysts such as platinum or palladium . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: Shares a similar piperidine ring but differs in the fused heterocyclic structure.

    1-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one: Another compound with a piperidine ring, but with a quinoline moiety instead of pyrazine.

Uniqueness: 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific combination of piperidine and pyrazine-2,3-dione rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-piperidin-4-yl-1H-pyrazine-2,3-dione

InChI

InChI=1S/C9H13N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h5-7,10H,1-4H2,(H,11,13)

InChI Key

SAFQVVKEEZSCFM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CNC(=O)C2=O

Origin of Product

United States

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